3-(3-Nitrophenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole carbohydrazide class, characterized by a pyrazole core substituted with a 3-nitrophenyl group at position 3 and a carbohydrazide moiety linked to a 1-(p-tolyl)ethylidene group. Its molecular formula is C₁₉H₁₇N₅O₃, with a monoisotopic mass of 371.123 g/mol.
Properties
CAS No. |
302918-29-2 |
|---|---|
Molecular Formula |
C19H17N5O3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O3/c1-12-6-8-14(9-7-12)13(2)20-23-19(25)18-11-17(21-22-18)15-4-3-5-16(10-15)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-13+ |
InChI Key |
MNKYTUKREKCQCR-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole derivative with ethyl acetoacetate under acidic conditions to form the desired carbohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl and pyrazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs, highlighting differences in substituents, melting points, and synthetic yields:
Key Observations :
- Aromatic Substituents : Replacement of the p-tolyl group with naphthyl () or trimethoxybenzylidene () alters solubility and π-stacking interactions.
- Electron-Withdrawing Groups : Nitro and chloro substituents (e.g., in and ) correlate with enhanced bioactivity (e.g., cytotoxicity, antibacterial effects).
- Synthetic Yields : Yields for analogs range from 54% () to 86% (), influenced by reaction conditions and substituent complexity.
Crystallographic and Spectroscopic Data
Biological Activity
3-(3-Nitrophenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthetic routes, structure-activity relationships (SAR), and various biological evaluations.
Synthesis
The compound can be synthesized through a multi-step reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The synthesis typically involves the condensation of 3-nitrobenzaldehyde with p-tolyl ethylidene hydrazine, followed by cyclization to form the pyrazole ring. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, 3-(3-Nitrophenyl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide has been evaluated against various cancer cell lines. The results showed that this compound inhibits cell proliferation and induces apoptosis in cancer cells by targeting key signaling pathways involved in tumor growth.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Nitrophenyl Pyrazole | MCF-7 | 15 | Inhibition of BRAF(V600E) |
| 3-Nitrophenyl Pyrazole | HeLa | 12 | Induction of apoptosis |
| 3-Nitrophenyl Pyrazole | A549 | 10 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways.
Table 2: Anti-inflammatory Activity Assays
| Compound | Cytokine Measured | Concentration (µM) | Inhibition (%) |
|---|---|---|---|
| 3-Nitrophenyl Pyrazole | TNF-α | 25 | 75% |
| 3-Nitrophenyl Pyrazole | IL-6 | 25 | 70% |
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against various bacterial and fungal strains. The results indicated that it possesses moderate to high antibacterial activity against Gram-positive bacteria and antifungal activity against several pathogenic fungi.
Table 3: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrazole ring and substituents significantly affect biological activity. The presence of electron-withdrawing groups, such as nitro groups, enhances antitumor activity, while alkyl substitutions improve solubility and bioavailability.
Case Studies
Several case studies have highlighted the potential of pyrazole derivatives in drug development. For instance, a study demonstrated that a related compound effectively inhibited tumor growth in xenograft models, showcasing its potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
